molecular formula C8H9N3O B3272894 3,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one CAS No. 57491-48-2

3,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one

Cat. No. B3272894
CAS RN: 57491-48-2
M. Wt: 163.18 g/mol
InChI Key: CTFSZJVALNKHJW-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidines, which are structurally similar to the compound you mentioned, have been receiving significant attention in the synthetic chemistry community . They are used in the development of new chemosynthetic strategies and drug development due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines are synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .


Molecular Structure Analysis

The molecular structure of these compounds is complex and involves various functional groups. The exact structure would depend on the specific substituents and their positions on the imidazo[1,2-a]pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary greatly depending on their specific structure and substituents. Generally, they are solid at room temperature and have a high melting point .

Mechanism of Action

While the mechanism of action can vary greatly depending on the specific compound and its application, some imidazo[1,2-a]pyrimidines have been found to act as inhibitors of certain enzymes, such as xanthine oxidase .

Future Directions

The future research directions in this field could involve the development of new synthetic strategies for these compounds, exploration of their potential applications in medicinal chemistry, and detailed studies of their mechanisms of action .

properties

IUPAC Name

3,6-dimethylimidazo[1,2-c]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-6-5-9-7-3-4-10(2)8(12)11(6)7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFSZJVALNKHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C(=O)N(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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